molecular formula C15H20N2O3S3 B2868185 5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 946222-07-7

5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2868185
CAS No.: 946222-07-7
M. Wt: 372.52
InChI Key: KVQJMMGPMZFWLL-UHFFFAOYSA-N
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Description

“5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide” is a morpholino-thiophene derivative . Morpholino-thiophenes have been identified as novel inhibitors of Mycobacterium tuberculosis, targeting QcrB . QcrB is a subunit of the menaquinol cytochrome c oxidoreductase, part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .


Synthesis Analysis

The synthesis of morpholino-thiophenes involves phenotypic screening of a corporate library against M. tuberculosis strain H37Rv . The design, synthesis, and structure-activity relationships of a range of analogues around the confirmed actives are described .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “this compound” would be a derivative of this basic structure.


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Carbonic Anhydrase Inhibition
5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is part of a class of compounds known for their ability to inhibit carbonic anhydrase, an enzyme crucial for regulating pH and ion balance in various biological systems. Compounds similar to this one have been shown to inhibit multiple carbonic anhydrase isoenzymes, demonstrating potential therapeutic uses in conditions where modulation of enzyme activity is beneficial, such as glaucoma and certain types of edema. For instance, aromatic sulfonamide inhibitors have shown varying degrees of inhibition across different carbonic anhydrase isoenzymes, with nanomolar half maximal inhibitory concentrations indicating strong potential for selective inhibition (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Activity
Another research avenue explores the anticancer properties of sulfonamide derivatives, including those with structural similarities to this compound. For example, indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring have been synthesized and evaluated for their anticancer activity against human breast cancer cells. Some compounds demonstrated significant inhibition of cancer cell proliferation, indicating the potential for such molecules to serve as leads in the development of new cancer therapies (Gaur et al., 2022).

Ocular Hypotensive Activity
Compounds in the same family as this compound have also been investigated for their ocular hypotensive activity, relevant to the treatment of glaucoma. Studies have focused on optimizing the balance between water solubility and inhibitory potency against carbonic anhydrase to develop effective glaucoma treatments with minimal side effects. This includes the adjustment of pKa to minimize pigment binding, suggesting that fine-tuning of chemical properties can enhance therapeutic efficacy and safety (Prugh et al., 1991).

Chemical Synthesis and Reactivity
The reactivity and synthetic applications of compounds containing morpholino and thiophene groups, similar to this compound, have been explored in various chemical transformations. For instance, research into the nucleophilic behavior of substituted morpholino ethenes has contributed to the understanding of their potential in organic synthesis, providing insights into the design of new chemical reactions and the development of novel compounds (Ferri, Pitacco, & Valentin, 1978).

Future Directions

The future directions for research on “5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide” could involve further exploration of its potential as a novel inhibitor of Mycobacterium tuberculosis . There is a pressing need for new oral drugs with novel mechanisms of action to treat multidrug-resistant strains of Mycobacterium tuberculosis .

Properties

IUPAC Name

5-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S3/c1-12-2-3-15(22-12)23(18,19)16-10-14(13-4-9-21-11-13)17-5-7-20-8-6-17/h2-4,9,11,14,16H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQJMMGPMZFWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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